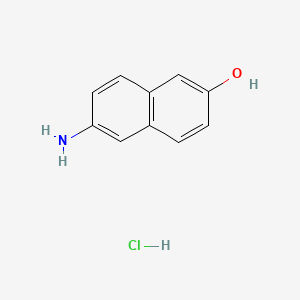

2-Naphthalenol, 6-amino-, hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminonaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1-6,12H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCCMKQUDSEQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611036 | |

| Record name | 6-Aminonaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-71-8 | |

| Record name | 2-Naphthalenol, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminonaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Naphthalenol, 6 Amino , Hydrochloride and Its Derivatives

Classical and Contemporary Synthetic Routes to 6-Amino-2-Naphthol and its Hydrochloride Salt

The synthesis of 6-amino-2-naphthol and its hydrochloride salt can be achieved through several established and modern organic chemistry reactions. These methods often involve the strategic introduction or conversion of functional groups on the naphthalene (B1677914) core.

Reduction-based Syntheses of Aminonaphthol Isomers

A fundamental approach to synthesizing aminonaphthols involves the reduction of a corresponding nitro or nitroso-substituted naphthol. This strategy is widely used for various isomers of aminonaphthol. For instance, 1-amino-2-naphthol (B1212963) has been effectively prepared from β-naphthol by first introducing a nitroso group or by coupling with a diazonium salt to form an azo compound, followed by reduction. orgsyn.org The reduction of the intermediate nitroso-β-naphthol can be carried out using reagents like stannous chloride in an acidic medium. orgsyn.org Similarly, the reduction of a nitro group to an amine is a key step in the synthesis of more complex aminonaphthol derivatives. An example is the synthesis of 1-(amino(2-aminophenyl)methyl)-2-naphthol, where a nitro group is reduced via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst. rsc.org This general principle of reducing a nitrogen-containing functional group is a cornerstone in the synthesis of the aminonaphthol family.

Multicomponent Reaction Approaches for Aminonaphthol Derivatives

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. fardapaper.ir For the synthesis of aminonaphthol derivatives, Mannich-type reactions are particularly relevant. These one-pot condensations typically involve a naphthol (like 2-naphthol), an aldehyde, and an amine or amide. mdpi.com

These reactions are often facilitated by a catalyst to achieve high yields and selectivity. A wide array of catalysts has been successfully employed, including nanocatalysts, which offer advantages like large surface area and easy separation. mdpi.com The choice of catalyst and reaction conditions can be tailored to produce a diverse library of aminonaphthol derivatives. researchgate.net The generally accepted mechanism for the acid-promoted three-component Mannich condensation involves the initial formation of a highly reactive ortho-quinone methide intermediate from the naphthol and aldehyde. This intermediate then undergoes a nucleophilic conjugate addition with the amine or amide to yield the final product. mdpi.com

Table 1: Selected Catalytic Systems for the Multicomponent Synthesis of Amidoalkyl Naphthols

| Catalyst | Aldehyde Type | Amide/Amine | Conditions | Yield Range |

|---|---|---|---|---|

| Fe3O4-based nanocatalysts | Aromatic | Amides | Solvent-free | Good to Excellent |

| Prolinium dihydrogen phosphate | Aromatic | Amides | Solvent-free, 120 °C | 79–92% |

| Chitosan-SO3H (CTSA) | Aromatic | Amides | Solvent-free, 80 °C | High |

| Nano-SiO2–H3BO3 | Aromatic | Amines | Solvent-free | Not specified |

| BiCl3 | 2-Bromobenzaldehydes | Cyclic secondary amines | Solvent-free, 80 °C | 85–93% |

| [(CH2)3SO3HMIM][HSO4] | Aromatic/Heterocyclic | Benzothiazolylamines | Solvent-free, 75-100 °C | Not specified |

| Nano Fe3O4 | Aromatic | Cyclic/Acyclic amines | Room Temperature | 86–95% |

Betti Reaction and Betti Base Derivatization in Aminonaphthol Synthesis

The Betti reaction is a classic example of a multicomponent reaction, first discovered at the beginning of the 20th century, that yields 1-(α-aminobenzyl)-2-naphthols, commonly known as Betti bases. nih.govrsc.org The reaction involves the condensation of 2-naphthol (B1666908), an aldehyde (often aromatic), and an amine. mdpi.com It represents a modification of the Mannich reaction where an electron-rich aromatic compound like 2-naphthol acts as the acidic component. rsc.org

The synthesis can be performed under various conditions, including solvent-free protocols, and can be used to produce a wide range of Betti base derivatives by varying the naphthol, aldehyde, and amine components. nih.govmdpi.com A significant application of the Betti reaction is in asymmetric synthesis. By using chiral non-racemic amines, chiral aminomethylnaphthols can be prepared with high diastereoselectivity. scielo.br These chiral Betti bases are valuable as chiral ligands or auxiliaries in other chemical transformations. nih.gov

Furthermore, the resulting Betti bases can be readily derivatized. For example, they can react with formaldehyde (B43269) to form 1,3-dihydronaphthoxazines, which are another class of biologically relevant heterocyclic compounds. scielo.br

Bucherer Reaction Protocols for 2-Aminonaphthalene Systems

The Bucherer reaction is a cornerstone of naphthalene chemistry, providing a reversible method for converting a naphthol into a naphthylamine using ammonia (B1221849) and an aqueous solution of sodium bisulfite. wikipedia.orgyoutube.com This reaction is particularly crucial for synthesizing 2-aminonaphthalene from 2-naphthol. wikipedia.org Discovered independently by Hans Theodor Bucherer and Robert Lepetit, its reversibility and industrial applicability have made it a widely used process, especially in the synthesis of dye precursors. wikipedia.orgyoutube.com

The mechanism of the Bucherer reaction begins with the protonation of the naphthol ring, followed by the addition of a bisulfite anion. wikipedia.org This forms a tetralone sulfonic acid intermediate. Subsequent nucleophilic addition of an amine (or ammonia) and elimination of water leads to a resonance-stabilized cation. Finally, the elimination of sodium bisulfite yields the naphthylamine product. wikipedia.org The reaction has been adapted for modern synthetic practices, with methods utilizing microwave irradiation to significantly reduce reaction times. researchgate.net This protocol is a key step in multi-step syntheses that start from readily available 2-naphthols to produce more complex naphthalene-based structures. mdpi.com

Alternative Conversion Strategies in 6-Amino-2-Naphthol Precursor Synthesis

Beyond direct functional group transformations on the naphthalene ring, multi-step strategies involving the synthesis and conversion of precursor molecules are also employed. One such strategy involves cyano-to-amidino transformations. A novel synthesis for 6-amidino-2-naphthol (B1198881) methanesulfonate, a derivative of 6-amino-2-naphthol, starts with 6-hydroxy-2-naphthaldehyde. google.com This starting material is converted to 6-cyano-2-naphthol (B14798) by reaction with hydroxylamine (B1172632) hydrochloride in dimethyl sulfoxide (B87167), a method that avoids the use of highly toxic copper cyanide. google.comguidechem.com The resulting 6-cyano-2-naphthol then undergoes a Pinner reaction in a HCl/methanol solution to form 6-hydroxy-2-naphthalene imino methyl ester hydrochloride. The final step is an aminolysis reaction with ammonia to yield the 6-amidino-2-naphthol. google.com

Advanced Synthesis Strategies and Catalysis in Aminonaphthol Chemistry

Modern synthetic chemistry increasingly focuses on developing advanced, sustainable, and efficient methodologies. In the context of aminonaphthol synthesis, this translates to the use of novel catalytic systems and energy sources that align with the principles of green chemistry. mdpi.com

The application of heterogeneous catalysts is a significant advancement. These catalysts, such as nano-SiO2–H3BO3 or 1-amino-2-naphthol-4-sulfonic acid functionalized graphene oxide (GO-ANSA), are easily separable from the reaction mixture, allowing for simple product work-up and catalyst recycling. researchgate.netsciforum.net Nanocatalysts, in particular, have garnered attention for their high catalytic activity in promoting multicomponent reactions for aminonaphthol derivative synthesis due to their high surface-area-to-volume ratio. mdpi.com

Alternative energy sources are also being employed to enhance reaction efficiency. Microwave irradiation has been successfully used to accelerate the Bucherer reaction and various multicomponent reactions, often leading to shorter reaction times and higher yields. rsc.orgresearchgate.net Similarly, ultrasonic irradiation has been utilized for the synthesis of tetrasubstituted imidazole (B134444) derivatives, showcasing another green and efficient protocol. researchgate.net

A particularly advanced strategy is the direct catalytic amination of naphthalene to produce naphthylamine. Research has shown that vanadium catalysts can facilitate this one-step amination with hydroxylamine under mild conditions, offering a promising alternative to traditional multi-step nitration and reduction processes. rsc.org These advanced strategies highlight the ongoing evolution of synthetic chemistry toward more efficient and environmentally benign methods for producing aminonaphthols and their derivatives.

Stereoselective and Chiral Synthesis of Aminonaphthol Derivatives

The development of stereoselective methods for synthesizing chiral aminonaphthol derivatives is crucial for applications in asymmetric catalysis, where they can serve as highly efficient ligands. researchgate.netrsc.org A primary route to these compounds is the Betti reaction, a multicomponent condensation that yields aminobenzylnaphthols. researchgate.netmdpi.com This reaction typically involves an aldehyde, 2-naphthol, and an amine. mdpi.com

Chirality can be introduced through several strategies. One approach is to use a chiral amine in the Betti reaction. For instance, the stereoselective condensation of 2-naphthol, arylaldehydes, and chiral (R)- or (S)-1-arylethylamines has been successfully demonstrated. rsc.org Another method involves the synthesis of a chiral tertiary aminonaphthol ligand through the condensation of 1-naphthaldehyde, (S)-(−)-N,R-dimethylbenzylamine, and 2-naphthol in the absence of a solvent. rsc.org

Enzymatic synthesis represents a powerful and highly selective alternative for producing chiral amines and their derivatives. nih.gov Advances in protein engineering have led to the development of enzymes like amine dehydrogenases that can catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess. nih.gov While not yet specifically documented for 6-amino-2-naphthol, these biocatalytic methods offer a promising future direction for the enantioselective synthesis of complex aminonaphthol derivatives. nih.gov Furthermore, chiral diamine-copper complexes have proven effective in catalyzing the enantioselective oxidative coupling of 2-naphthol derivatives, a strategy that could be adapted for creating axially chiral aminonaphthol structures. acs.org

Green Chemistry Principles and Sustainable Synthesis of Naphthol Derivatives

The synthesis of naphthol derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer, renewable materials. nih.govnih.gov A key strategy in this domain is the use of one-pot, multicomponent reactions (MCRs) under solvent-free conditions, which enhances atom economy and simplifies procedures. nsmsi.irnih.govresearchgate.net

Several sustainable protocols for synthesizing aminonaphthol scaffolds have been reported. One such method employs an acidic ionic liquid, triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]), as a clean and reusable catalyst for the tandem condensation of 2-naphthol, aromatic aldehydes, and various amines under solvent-free conditions. nih.gov Another innovative approach, termed "Grindstone Chemistry," involves the solvent-free grinding of reactants in a mortar and pestle, offering an energy-efficient and rapid synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com

The development of recyclable heterogeneous catalysts is another cornerstone of sustainable synthesis. researchgate.net For example, a novel graphene oxide-based catalyst has been used for the sustainable production of amidoalkyl naphthols without a solvent. nsmsi.ir Similarly, nano-SiO2–H3BO3 has been introduced as a recyclable, environmentally benign catalyst for aminonaphthol synthesis. researchgate.net Reactions have also been successfully carried out in water, the greenest solvent, using non-ionic surfactant catalysts like Triton X-100 to create the necessary reaction environment. rsc.org These methods collectively represent a significant shift towards more environmentally responsible chemical manufacturing. nih.govnih.gov

Catalyst Development for Naphthol Derivatization Reactions

Catalyst innovation is a driving force in the synthesis of naphthol derivatives, enabling higher yields, greater selectivity, and milder reaction conditions. Research has spanned a wide range of catalytic systems, from simple inorganic salts to complex organometallic and nanocatalyst structures. researchgate.netresearchgate.netmdpi.com

In the context of the Betti reaction and related syntheses of aminonaphthols, various catalysts have been found to be effective. Simple, inexpensive catalysts such as FeCl3•6H2O and BiCl3 have been used to afford functionalized Betti bases in high yields with short reaction times under neat (solvent-free) conditions. rsc.orgresearchgate.net Organocatalysts like L-proline have also been employed efficiently under solvent-free conditions. rsc.org

The trend towards sustainable chemistry has spurred the development of recyclable and environmentally friendly catalysts. These include heterogeneous systems like nano-SiO2–H3BO3 and nickel nanoparticles, as well as green homogeneous catalysts like adipic acid and ascorbic acid, which can promote the synthesis of amidoalkyl naphthols under solvent-free conditions. researchgate.netmdpi.com For specific transformations, metal complexes play a critical role. A copper-catalyzed Ullmann reaction has been utilized for the amination of bromonaphthols, providing a direct route to compounds like 6-amino-2-naphthol. researchgate.net In a different type of transformation, N,N′-dioxide–scandium(III) complexes have been developed for the highly enantioselective hydroxylative dearomatization of 2-naphthols, creating complex ortho-quinol structures. nih.govrsc.org

The table below summarizes a selection of catalysts used in the derivatization of naphthols.

| Catalyst | Reaction Type | Substrates | Key Advantages |

| FeCl3•6H2O | Betti Reaction | 2-Naphthol, Aldehydes, Secondary Amines | High atom economy, short reaction time (5-15 min), solvent-free. researchgate.net |

| Triethylammonium hydrogen sulfate ([Et3NH][HSO4]) | Multicomponent Synthesis | 2-Naphthol, Aldehydes, Amines/Amides | Green, clean, reusable ionic liquid catalyst; solvent-free. nih.gov |

| Nano-SiO2–H3BO3 | Betti Reaction | 2-Naphthol, Aldehydes, Amines | Environmentally benign, recyclable heterogeneous catalyst; solvent-free. researchgate.net |

| Graphene Oxide-based Catalyst | Amidoalkyl Naphthol Synthesis | 2-Naphthol, Aldehydes, Acetamide | Sustainable, cost-effective, non-metallic, solvent-free. nsmsi.ir |

| N,N′-dioxide–Sc(III) complex | Hydroxylative Dearomatization | 2-Naphthols, Oxaziridines | Highly enantioselective (up to 95:5 er), high yields (up to 99%). nih.govrsc.org |

| Copper Sulfate (CuSO4) | Ullmann Reaction (Amination) | 2-bromo-6-hydroxynaphthalene, NaN3 | Direct route to aminonaphthols. researchgate.net |

| L-Proline | Betti Reaction | 2-Naphthol, Aldehydes, Piperidine | High efficiency, solvent-free conditions. rsc.org |

Post-Synthetic Modifications and Functionalization of 2-Naphthalenol, 6-amino-, Hydrochloride Derivatives

Introduction of Diverse Functional Groups on Aminonaphthol Scaffolds

The aminonaphthol framework is a versatile platform that allows for the introduction of a wide range of functional groups, leading to derivatives with tailored properties. nih.gov Multicomponent reactions, such as the Betti reaction, are inherently suited for creating diversity, as the choice of aldehyde and amine components directly dictates the final structure of the aminoalkyl side chain. mdpi.comnih.gov

Further functionalization can be achieved on the pre-formed aminonaphthol scaffold. A notable strategy involves the incorporation of amino acid moieties, which can enhance biological properties like cytotoxic activity and improve drug delivery to target tissues. nih.gov This has been accomplished via a solvent-free Betti reaction using 2-naphthol, aryl aldehydes, and amino acid methyl esters. nih.gov

The aromatic rings of the naphthol core also provide sites for modification. A three-step synthesis involving a Diels-Alder reaction, a copper-catalyzed aromatization, and subsequent bromination has been used to introduce substituents such as fluorine, chlorine, bromine, and methoxy (B1213986) groups onto the naphthol structure. nih.gov More complex transformations, such as catalytic dearomatization reactions, can convert the flat aromatic scaffold into intricate three-dimensional molecular architectures, incorporating new stereogenic centers and functional groups. researchgate.net These post-synthetic modifications significantly expand the chemical space accessible from simple aminonaphthol precursors.

Polymerization Reactions Involving Aminonaphthol Monomers

The presence of both a hydroxyl (-OH) and an amino (-NH2) group makes 6-amino-2-naphthol a suitable monomer for step-growth polymerization reactions. These functional groups can react to form polyesters, polyamides, polyethers, or other polymer classes, depending on the co-monomer used. While direct polymerization of 6-amino-2-naphthol is not extensively documented, studies on related naphthol monomers provide insight into potential synthetic routes and resulting polymer properties.

For example, enzymatic polymerization of 2-naphthol using horseradish peroxidase has been shown to produce fluorescent polymers with unique quinonoid structures. acs.org This suggests that polymers derived from aminonaphthols could also possess interesting photophysical properties. Another relevant study reports the direct polycondensation of 2-hydroxy-6-naphthoic acid, a structurally similar monomer, to form poly(2-oxy-6-naphthoyl) using boronic anhydrides as catalysts at high temperatures. rsc.org

The field of amino acid-based polymers also offers relevant strategies, as amino acids contain reactive groups similar to aminonaphthols. dntb.gov.ua Techniques such as solid-state polymerization (SSP) could be employed to achieve high-molecular-weight polymers from aminonaphthol-based monomers, a method that has proven effective for producing high-performance bio-based polyesters. mdpi.com The polymerization of aminonaphthol monomers holds potential for creating novel functional materials with applications in areas requiring thermal stability and specific optical characteristics.

Computational and Theoretical Investigations of 2 Naphthalenol, 6 Amino , Hydrochloride and Naphthol Analogues

Electronic Structure and Molecular Geometry Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground-state properties of molecules. acs.orgmdpi.com By approximating the exchange-correlation functional, which accounts for many-body effects, DFT calculations can yield highly accurate predictions of molecular geometries, energies, and other electronic parameters. acs.orgresearchgate.net The selection of an appropriate functional and basis set is critical for the accuracy of the results. mdpi.com Hybrid functionals like B3LYP are commonly employed for their balance of accuracy and computational efficiency in studying organic molecules. researchgate.netutq.edu.iq

For naphthol and its derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are performed to determine the optimized molecular geometry in the gaseous phase. researchgate.netutq.edu.iq These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles. Studies on diaminonaphthalenes, which are structurally similar to 6-amino-2-naphthalenol (B1267692), show that the calculated geometries are in good agreement with experimental data where available. researchgate.net The presence of amino and hydroxyl substituents on the naphthalene (B1677914) core influences the electron density distribution and, consequently, the bond lengths within the aromatic rings. These electron-donating groups typically lead to a slight elongation of adjacent carbon-carbon bonds due to increased electron delocalization.

The total energy of the molecule in its optimized, lowest-energy conformation is also a primary output of DFT calculations. This value is crucial for assessing the molecule's stability. Furthermore, DFT is used to calculate harmonic vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopy data to validate the computed structure. researchgate.netutq.edu.iq

| Parameter | Typical Method/Functional | Typical Basis Set | Key Outputs |

|---|---|---|---|

| Geometry Optimization | B3LYP, M06-2X, ωB97X-D | 6-31G(d,p), 6-311++G(d,p) | Bond lengths, Bond angles, Dihedral angles |

| Electronic Energy | B3LYP, PBE0 | 6-311++G(d,p) | Total energy, Stability assessment |

| Vibrational Frequencies | B3LYP | 6-31G(d,p) | IR and Raman spectra prediction |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, and its energy level is related to the ionization potential, reflecting the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO acts as an electron acceptor, and its energy is related to the electron affinity, indicating the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. worldwidejournals.com A smaller energy gap suggests that the molecule is more easily polarizable and can be excited with less energy, indicating higher chemical reactivity. researchgate.networldwidejournals.com

For naphthalene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic system. researchgate.net The introduction of substituents significantly alters the energies of these frontier orbitals. Electron-donating groups, such as the amino (-NH₂) and hydroxyl (-OH) groups in 6-amino-2-naphthalenol, are known to raise the energy of the HOMO more than the LUMO. rsc.org This effect leads to a reduction in the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby increasing the molecule's reactivity. utq.edu.iqrsc.orgresearchgate.net Computational studies on diaminonaphthalenes confirm that the substitution of amino groups decreases the energy gap. researchgate.netutq.edu.iq This increased reactivity is a direct consequence of the enhanced ability to donate electrons.

| Compound | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Naphthalene | B3LYP/6-311++G(d,p) | -5.79 | -1.00 | 4.79 |

| 2-(Dimethylamino)naphthalene | B3LYP/6-31G(d) | -4.83 | -0.63 | 4.20 rsc.org |

| 1-Naphthol (B170400) | DFT | -5.45 | -0.95 | 4.50 |

| 2-Naphthol (B1666908) | DFT | -5.50 | -0.98 | 4.52 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent varying potential values: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (low electron density), which are favorable for nucleophilic attack. nih.gov Green and yellow areas represent regions of near-zero or intermediate potential, respectively. rsc.org

For 2-Naphthalenol, 6-amino-, hydrochloride, the MEP map would reveal distinct regions of reactivity. The areas around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amino group would exhibit a strong negative potential (red color). These sites are the primary nucleophilic centers of the molecule, rich in electron density due to the lone pairs on these atoms. acs.org Consequently, they are the most probable sites for interaction with electrophiles or for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds, lone pairs, core orbitals). bohrium.comwisc.edu This analysis is particularly useful for understanding intramolecular interactions, charge transfer, and hyperconjugation effects. rsc.orgresearchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. researchgate.net It quantifies the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. rsc.org

In this compound, NBO analysis would reveal strong intramolecular charge transfer interactions. The lone pairs on the oxygen (LP(O)) and nitrogen (LP(N)) atoms act as primary electron donors. These lone pairs would exhibit significant delocalization into the antibonding π* orbitals of the naphthalene ring system. These LP(O) → π* and LP(N) → π* interactions contribute significantly to the resonance stabilization of the molecule and explain the electron-donating nature of the hydroxyl and amino substituents. The analysis would also detail the hybridization of the atomic orbitals, confirming the sp² character of the ring carbons and providing insight into the hybridization of the oxygen and nitrogen atoms.

Reactivity and Reaction Mechanism Predictions

Theoretical Prediction of Electrophilic Substitution Reactivity

Naphthalene and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions. Theoretical calculations support experimental observations that naphthalene is significantly more reactive than benzene. libretexts.org This increased reactivity is attributed to the lower loss of resonance stabilization energy in the formation of the carbocation intermediate (arenium ion) compared to benzene. libretexts.org

In substituted naphthalenes, both the inherent reactivity of the naphthalene ring positions and the directing effects of the substituents determine the site of electrophilic attack. The C1 (α) position of naphthalene is generally more reactive than the C2 (β) position because the intermediate for α-substitution is more stable, allowing for resonance structures that keep one of the six-membered rings fully aromatic. libretexts.orgyoutube.com

For this compound, the reactivity is strongly influenced by the two powerful activating, ortho-, para-directing groups: the hydroxyl (-OH) group at C2 and the amino (-NH₂) group at C6.

The -OH group at C2 directs electrophiles to its ortho positions (C1 and C3). The C1 position is an α-position and is therefore highly activated.

The -NH₂ group at C6 directs electrophiles to its ortho positions (C5 and C7). The C5 position is an α-position, while C7 is a β-position.

Based on these directing effects and the intrinsic reactivity of the naphthalene positions, theoretical predictions indicate that electrophilic substitution will be overwhelmingly favored at the most activated α-positions. Specifically, the C1 and C5 positions are the most likely sites of attack. Studies on the acid-catalyzed hydrogen exchange of 2-naphthol confirm that substitution occurs at the 1-position. rsc.org Similarly, related amino-substituted heterocycles show substitution at the positions ortho to the amino group. rsc.org Therefore, a combination of FMO analysis (identifying the regions of highest HOMO density) and analysis of the stability of possible reaction intermediates would theoretically confirm that C1 and C5 are the most probable sites for electrophilic substitution.

Mechanistic Studies of Multi-Component Reactions Involving ortho-Quinone Methide Intermediates

Computational and theoretical studies provide significant insights into the mechanisms of multi-component reactions that proceed via highly reactive intermediates such as ortho-quinone methides (oQMs). These transient species are pivotal in the synthesis of a wide array of compounds, including various benzopyrans. nih.gov The reactivity of oQMs is understood through two primary canonical forms: a biradical species and a polarized zwitterion. nih.govnih.gov This dual nature explains their susceptibility to nucleophilic attack at the methide carbon, with the thermodynamic driving force being the rearomatization of the phenyl ring. nih.gov

The generation of oQMs can be achieved through methods like the condensation of electron-rich phenols, such as naphthol derivatives, with aldehydes or acetals, often promoted by Lewis acids like iron(III) salts. nih.gov Once formed, these intermediates can readily engage in reactions such as inverse-electron demand hetero-Diels-Alder condensations with electron-rich dienophiles. nih.gov The stability and subsequent reactivity of the oQM intermediate are heavily influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups tend to stabilize the intermediate, while electron-withdrawing groups are destabilizing, which in turn affects reaction kinetics and product distribution. acs.org Computational models are crucial for elucidating the complex reaction pathways and understanding how structural modifications to the phenol (B47542) or aldehyde precursors can predictably control the outcome of these multi-component syntheses. acs.org

Table 1: Influence of Aldehyde Substituents on a Three-Component Reaction Yield via an ortho-Quinone Methide Intermediate Reaction of 3,4-dimethoxyphenol, an aldehyde, and styrene.

| Aldehyde | Product Yield (%) | Diastereomeric Ratio (dr) |

| Benzaldehyde | 90 | 3:1 |

| p-Chloro-benzaldehyde | 85 | 4:1 |

| Cyclohexanecarboxaldehyde | 75 | 2:1 |

| p-(Trifluoromethyl)benzaldehyde | 43 | 5:1 |

| Data sourced from a study on iron(III)-promoted multicomponent condensations. nih.gov |

Computational Analysis of Tautomeric Equilibria in Naphthol Derivatives

The tautomeric equilibrium between keto and enol forms is a fundamental characteristic of naphthol derivatives. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating these equilibria. researchgate.netnih.gov By calculating the Gibbs free energies of the different tautomeric forms (e.g., diol vs. diketone forms in dihydroxynaphthalenes), researchers can predict the predominant tautomer under specific conditions. nih.gov

Table 2: Calculated Relative Gibbs Free Energy for Tautomeric Pairs

| Compound Class | More Stable Tautomer | ΔG (kcal mol⁻¹) |

| ortho-Naphthohydroquinone | Dihydroxy (Catechol) | 6.6 |

| para-Naphthohydroquinone | Dione (B5365651) | -4.0 |

| meta-Naphthohydroquinone | Dione | - |

| Calculations performed at the DFT (ωB97XD/6-31+G) level of theory. A positive ΔG indicates the dihydroxy form is more stable, while a negative ΔG indicates the dione form is more stable. nih.gov |

Photophysical Properties from Theoretical Models

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for investigating the electronic excited states of molecules, including 2-naphthalenol and its analogues. rsc.org This computational approach is employed to calculate vertical transition energies, oscillator strengths, and dipole moments of both ground and excited states, providing crucial insights into the photophysical behavior of these compounds. nih.govkoreascience.kr

Despite its utility, the accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. koreascience.kr For instance, studies on 2-naphthol have shown that standard hybrid functionals like B3LYP may perform poorly in describing the energy structure, whereas range-separated functionals such as ωB97X-D can offer improved results. koreascience.kr However, even advanced functionals may struggle to correctly predict the energetic ordering of certain low-lying excited states, such as the ¹Lₐ and ¹Lₑ states, when compared to higher-level ab initio methods like Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD). koreascience.kr Nevertheless, TD-DFT remains an essential tool for interpreting experimental absorption and emission spectra and for designing novel fluorophores based on the naphthol scaffold. nih.gov

Theoretical Investigations of Excited State Proton Transfer (ESPT) Mechanisms

Naphthol and its derivatives are classic examples of photoacids, exhibiting a significant increase in acidity upon electronic excitation, which often leads to Excited State Proton Transfer (ESPT). acs.org Theoretical investigations, primarily using DFT and TD-DFT, are instrumental in elucidating the intricate mechanisms of this phenomenon. researchgate.netbohrium.com Computational studies reveal that photoexcitation induces an intramolecular charge transfer from the hydroxyl group to the naphthalene ring system, which in turn alters the strengths of hydrogen bonds and facilitates the transfer of a proton to a nearby acceptor, such as a solvent molecule. acs.org

Computational Insights into Intramolecular Excimer Formation in Naphthalene Systems

An excimer is an excited-state dimer formed between two identical molecules, one in an excited state and one in the ground state. In systems where two naphthalene moieties are part of the same molecule, intramolecular excimer formation can occur. nih.gov Computational chemistry provides deep insights into this process by localizing the minimum energy structures of these excimers and characterizing their electronic properties. mdpi.com Theoretical calculations often predict that the most stable excimer geometry involves a face-to-face arrangement of the two naphthalene rings at a significantly shorter intermolecular distance than in the ground state. mdpi.com

The formation of an intramolecular excimer is a dynamic process that competes with other radiative and non-radiative decay pathways, such as fluorescence and intersystem crossing. nih.gov Computational studies have shown that the propensity for excimer formation can be modulated by structural modifications. For example, the introduction of bulky substituents on the naphthalene core can sterically hinder the close approach required for excimer formation, thereby promoting other processes like triplet-triplet annihilation. nih.govacs.org These theoretical findings are valuable for the rational design of naphthalene-based systems for applications in areas like photochemical upconversion, where controlling excited-state deactivation pathways is critical. nih.govacs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational tools for understanding the structure, function, and dynamic behavior of molecules at an atomic level. mdpi.com While specific MD simulation studies on this compound are not extensively documented in the literature, the application of these techniques to analogous and more complex biomolecular systems provides a clear framework for how such investigations would proceed. nih.govmdpi.com

MD simulations treat molecules as dynamic entities, allowing researchers to observe their conformational changes, solvent interactions, and binding events over time. mdpi.com For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Space: Determine the preferred three-dimensional structures and flexibility of the molecule in different environments.

Analyze Solvation: Characterize the hydration shell and hydrogen bonding patterns with water molecules, which is crucial for understanding its solubility and reactivity in aqueous media.

Investigate Biomolecular Interactions: Simulate the binding of the molecule to a biological target, such as a protein or nucleic acid, to predict binding modes, affinities, and the key interactions stabilizing the complex. This is a cornerstone of computer-aided drug design. mdpi.comnih.gov

For processes involving chemical bond formation or breaking, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be utilized. mdpi.com In this approach, the chemically active region (e.g., the naphthol derivative) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent or protein) is described by a more computationally efficient molecular mechanics force field. mdpi.com This multiscale modeling approach provides a detailed understanding of reaction mechanisms and enzymatic catalysis. nih.gov

Conformational Analysis and Interconversion Energy Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For molecules with flexible groups, such as the amino and hydroxyl groups on the naphthalene scaffold, multiple conformations may exist with varying energies.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine the geometries of stable conformers and the transition states that connect them. The energy difference between a conformer and the highest-energy transition state it must pass through to convert to another conformer is known as the interconversion energy barrier.

While specific studies on this compound were not found, research on related aminotetralinols provides a framework for understanding these principles. For instance, conformational analysis of cis- and trans-aminoalcohols has been carried out using both 1H nuclear magnetic resonance (NMR) techniques and theoretical calculations like MM2. researchgate.net These studies revealed that cis derivatives predominantly adopt a conformation where the C(1)-OH group is in a pseudoaxial position. researchgate.net In contrast, trans-aminoalcohols in a nonpolar solvent like CDCl3 favor a conformation where both the hydroxyl and amino groups are in a trans-dipseudoequatorial arrangement, which can be stabilized by an intramolecular hydrogen bond between the two groups. researchgate.net

The stability of different conformers is influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and interactions with the solvent. The relative energies of these conformers and the barriers to their interconversion are critical for understanding the molecule's reactivity and biological activity.

Table 1: Illustrative Conformational Preferences in Naphthol Analogues

| Compound Class | Predominant Conformation | Stabilizing Factors |

| cis-Aminoalcohols | C(1)-OH pseudoaxial | Steric considerations |

| trans-Aminoalcohols | OH/N trans-dipseudoequatorial | Intramolecular OH/N hydrogen bonding |

Note: This table is based on findings for aminotetralinol analogues and serves as an illustrative example of conformational analysis in related systems. researchgate.net

Molecular Dynamics Simulations for Structural Behavior of Naphthol Dimers

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the structural behavior of molecules in various environments, including their aggregation and interaction with other molecules.

In the context of naphthol and its analogues, MD simulations can be employed to investigate the formation and stability of dimers and larger aggregates. The interactions between aromatic molecules, such as π-stacking, are of particular interest. researchgate.net π-stacking is a noncovalent interaction between aromatic rings, and its physical origin is a subject of ongoing research. researchgate.net

For instance, computational studies on the 2-naphthalenethiol (B184263) dimer have identified two stable isomers, both characterized by a parallel-displaced crossed orientation without the formation of thiol-thiol hydrogen bonds. researchgate.net One of these isomers exhibits C2 symmetry, which is analogous to the global minimum energy structure of the naphthalene dimer. researchgate.net The complexation energies for these dimers have been calculated using methods like B3LYP and B2PLYP, with values in the range of -48.7 to -47.3 kJ mol-1. researchgate.net

MD simulations can also elucidate the role of solvent in molecular interactions. For example, simulations of microhydrated naphthalene have shown that even weak interactions with water molecules can affect the dynamics within a water dimer interacting with the naphthalene surface. nih.gov These simulations, particularly Born-Oppenheimer molecular dynamics (BOMD), are essential for interpreting experimental data, such as far-infrared action spectra, and for understanding the mobility of water molecules on a hydrophobic surface. nih.gov

The structural arrangements and interaction energies of naphthol dimers are influenced by the interplay of various noncovalent forces, including dispersion and electrostatic interactions. In the 1-naphthol dimer, for example, a V-shaped, partially overlapping π-π stacked structure is favored over a hydrogen-bonded structure. researchgate.net The consideration of dispersion interactions in theoretical calculations is crucial for accurately predicting the experimental structures of such dimers. rsc.org

Table 2: Calculated Complexation Energies for Naphthol Analogue Dimers

| Dimer | Computational Method | Complexation Energy (kJ mol-1) |

| 2-Naphthalenethiol Dimer | B3LYP / B2PLYP | -48.7 to -47.3 |

Note: This data is for the 2-naphthalenethiol dimer and illustrates the magnitude of interaction energies in related systems. researchgate.net

Applications in Advanced Materials Science Leveraging 2 Naphthalenol, 6 Amino , Hydrochloride Derivatives

Organic Electronics and Optoelectronic Devices

The unique electronic structure of naphthalene (B1677914) derivatives has positioned them as crucial building blocks in the field of organic electronics. oled-intermediates.com Their ability to be chemically modified allows for the systematic tuning of energy levels and charge-transporting properties, which is essential for the fabrication of efficient and stable organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com

Naphthalene-based materials are integral to the advancement of OLED technology, particularly in the creation of efficient blue and deep-red emitters. mdpi.comacs.org The naphthalene scaffold's rigid structure and high thermal stability contribute to the operational lifetime of OLED devices. rsc.org Researchers have synthesized various naphthalene derivatives, including copolymers and small molecules, to serve as emissive layers or hosts in OLEDs. oled-intermediates.commdpi.com For instance, phenylanthracene-substituted naphthalene derivatives have been developed for efficient blue-emitting OLEDs. researchgate.net

One study reported on three 1,4-naphthalene-based copolymers—PNP(1,4)-PT, PNP(1,4)-TF, and PNP(1,4)-ANT—designed for blue-color-emitting OLEDs. The variation in comonomers (phenothiazine, triphenylamine (B166846) substituted fluorene, and anthanthrene) allowed for the tuning of the emitting color and device performance. The polymer PNP(1,4)-TF, with its twisted structural geometry, exhibited excellent thermal stability and the best performance in poly(9-vinyl carbazole) (PVK)-based OLEDs. mdpi.com

In another approach, naphthalene-embedded multi-resonance (MR) emitters, SNA and SNB, were designed to achieve high color purity for blue OLEDs. These emitters demonstrated tunable blue emission with peaks between 450-470 nm and small full-width at half maximum (FWHM) of 25-29 nm. nih.govresearchgate.net The use of a sensitized strategy significantly improved the external quantum efficiency (EQE) of devices based on these emitters. nih.gov

For deep-red OLEDs, rigid naphthalene benzimidazole (B57391) (NBI) based ligands have been used to create phosphorescent iridium(III) complexes. These complexes show strong emission in the 635–700 nm range. An OLED fabricated using one of these complexes as a dopant displayed a maximum external quantum efficiency of 10.9% with CIE color coordinates of (0.690, 0.294). acs.org

Table 1: Performance of OLEDs Incorporating Naphthalene Derivatives

| Emitter/Copolymer | Emission Color | Max EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Reference |

|---|---|---|---|---|---|

| PNP(1,4)-TF | Blue | Not Specified | Not Specified | Not Specified | mdpi.com |

| SNA (sensitized) | Blue | 29.3 | Not Specified | 450-470 | nih.gov |

| SNB (sensitized) | Blue | 29.1 | Not Specified | 450-470 | nih.gov |

| Ir(NBI)2(PyPzCF3) | Deep-Red | 10.9 | (0.690, 0.294) | 644, 700 | acs.org |

| 4,4'-bis(10-phenylanthracen-9-yl)-1,1'-binaphthalene | Blue | 1.26 | (0.19, 0.16) | Not Specified | researchgate.net |

The design of fluorescent naphthalene chromophores hinges on the strategic placement of substituent groups on the naphthalene ring to manipulate its electronic and photophysical properties. While unsubstituted naphthalene has poor fluorescence, the introduction of donor and acceptor groups at specific positions, such as the 2 and 6 positions, can significantly enhance fluorescence through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net This principle allows for the creation of chromophores with high quantum yields and sensitivity to their local environment.

Researchers have synthesized a series of fluorescent molecules with a 1,1-dimethylnaphthalen-2(1H)-one core, which were designed to overcome aggregation-caused quenching and emit bright green fluorescence. nih.gov The modification of the conjugated skeleton or terminal substituents allows for the creation of fluorescent molecules with specific application requirements. For example, the introduction of a naphthalene unit into stilbene-based laser dyes has been shown to shift emission colors to the green and yellow regions without compromising optical properties, while also improving photo- and thermal-stability. rsc.org

The synthesis of 4-(2-fenoxi-p-xileno)-N-methyl-1,8-naphthalimide (NPOX) resulted in a chromophore with a fluorescence emission at 456 nm when excited at 363 nm. The HOMO and LUMO energy levels were estimated to be 6.1 eV and 3.4 eV, respectively, with an energy gap of 2.7 eV. This compound was successfully used as an emitting layer in an OLED with blue light emission.

Table 2: Photophysical Properties of Engineered Naphthalene Chromophores

| Chromophore | Excitation λ (nm) | Emission λ (nm) | Energy Gap (eV) | Application | Reference |

|---|---|---|---|---|---|

| NPOX | 363 | 456 | 2.7 | Blue Emitting OLED | |

| NC-4-Br | ~430 | ~550 | Not Specified | Green Fluorescent Probe | nih.gov |

| Stilbene-Naphthalene Dye | Not Specified | Green/Yellow | Not Specified | Organic Solid-State Laser | rsc.org |

The emerging field of DNA photonics leverages deoxyribonucleic acid (DNA) as a novel material for fabricating photonic devices. uc.eduresearchgate.net DNA, particularly when processed into thin films, exhibits excellent optical properties, including low optical loss, making it a promising candidate for applications such as polymer waveguides. uc.edu These DNA-based materials can be doped with functional molecules, such as naphthol derivatives, to create active photonic components.

DNA origami, a technique that involves folding long DNA strands into precise shapes, allows for the construction of complex nanostructures with remarkable control at the nanoscale. azooptics.com This method can be used to organize light-emitting molecules, like naphthol derivatives, with nanometer precision, thereby enhancing light-matter interactions and optimizing energy transfer for improved performance in photonic devices. azooptics.com The self-assembly capabilities and chemical stability of DNA provide a robust framework for engineering advanced photonic materials. researchgate.net

The combination of DNA-CTMA (cetyltrimethylammonium) films with polymers having large nonlinear optical coefficients can lead to improved poling efficiency in the creation of nonlinear optical devices. uc.edu Furthermore, the incorporation of DNA into OLEDs, termed BioLEDs, has been shown to boost light emission. researchgate.net While specific examples of doping with 2-naphthalenol, 6-amino-, hydrochloride derivatives are not detailed, the principles of DNA photonics suggest that such derivatives, with their inherent fluorescence properties, could be integrated into these biopolymer systems to create novel photonic devices. ntnu.edu.twresearchgate.net

Chemical Sensing and Probing Technologies

Derivatives of this compound are highly valuable in the development of chemical sensors and probes due to their responsive fluorescent properties. The naphthalene moiety acts as a fluorophore whose emission can be modulated by interactions with specific analytes, such as metal ions or biomolecules. researchgate.net

Naphthalene-based fluorescent probes have been extensively developed for the selective and sensitive detection of various metal ions. researchgate.net These sensors are typically designed with a "fluorophore-spacer-receptor" architecture, where the naphthalene unit serves as the signaling component. The binding of a target ion to the receptor site induces a change in the photophysical properties of the naphthalene fluorophore, leading to a detectable signal, often as a "turn-on" or "turn-off" of fluorescence. researchgate.net

For example, a Schiff-base type fluorescent sensor synthesized from 2-hydroxy-1-naphthaldehyde (B42665) demonstrated an 8-fold fluorescence enhancement upon binding with Zn²⁺ ions, with a detection limit of 0.33 μM. tandfonline.com Another probe, based on naphthalene diimide, was designed for the rapid and sensitive detection of copper ions, with a detection limit as low as 0.97 μM in solution. rsc.org Similarly, a fluorescent probe synthesized from 4-bromo-1,8-naphthalene anhydride (B1165640) and 2-thiophene formaldehyde (B43269) was developed for the detection of Cu²⁺ with a detection limit of 1.8 μM. nih.govfigshare.com

Naphthol-based fluorescent sensors have also been shown to be effective for the detection of Al³⁺. researchgate.net A sensor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) exhibited high selectivity for Al³⁺ with a detection limit of 1.0 x 10⁻⁷ M in HEPES buffer. rsc.org Furthermore, a naphthalene-based fluorescent chemosensor has been designed for the detection of Fe²⁺ ions in aqueous media, demonstrating a nanomolar detection limit. researchgate.net

Table 3: Performance of Naphthalene-based Fluorescent Ion Probes

| Probe Name/Type | Target Ion | Detection Limit (μM) | Response Mechanism | Solvent/Medium | Reference |

|---|---|---|---|---|---|

| PLB3 (Schiff-base) | Zn²⁺ | 0.33 | Fluorescence "turn-on" | Not Specified | tandfonline.com |

| NDI-Py (Naphthalene diimide) | Cu²⁺ | 0.97 | Colorimetric/Fluorescence | Not Specified | rsc.org |

| Probe L (Naphthalene anhydride) | Cu²⁺ | 1.8 | Fluorescence quenching | CH₃CN:HEPES | nih.gov |

| Naphthol Schiff base | Al³⁺ | 0.1 | Fluorescence enhancement | HEPES buffer | rsc.org |

| 2-hydroxy-1-naphthaldehyde based | Fe²⁺ | Nanomolar | Not Specified | Aqueous media | researchgate.net |

Naphthol derivatives have been utilized as reagents in classical biochemical tests for the detection of biomolecules. For instance, 1-naphthol (B170400) is a key component in the Molisch's test for detecting the presence of carbohydrates and in the Sakaguchi test for identifying arginine in proteins. researchgate.net These applications, while not fluorescent probes in the modern sense, demonstrate the utility of the naphthol structure in interacting with and signaling the presence of specific biomolecules.

The principles of fluorescent probe design can be extended to the detection of biomolecules. The synthesis of aminobenzylnaphthols, also known as Betti bases, from 2-naphthol (B1666908), aldehydes, and amines, has produced a class of molecules with a wide range of biological activities. nih.gov These compounds can be designed to interact with specific biological targets. For example, pyrazole-linked benzothiazole–naphthol derivatives have been shown to have a high affinity for binding to DNA, suggesting their potential as fluorescent probes for nucleic acids. nih.gov

Furthermore, electrochemical microsensors based on 3D-graphene-nanostructures have been developed for the simultaneous detection of naphthol isomers, which are recognized as important medical detection biomarkers. mdpi.com While this is the detection of naphthol rather than by a naphthol derivative, it underscores the biological relevance of this class of compounds. The development of naphthol-based probes for specific biomolecules is an active area of research, leveraging the sensitive fluorescence of the naphthalene core to report on binding events with biological targets. researchgate.net

Fluorescent Chemosensors for Specific Analytes

Derivatives of 6-amino-2-naphthol are promising candidates for the development of fluorescent chemosensors due to the inherent fluorescence of the naphthalene moiety, which can be modulated by the interaction of the amino and hydroxyl groups with specific analytes. The principle behind these chemosensors often involves mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT).

Researchers have successfully synthesized a variety of fluorescent probes based on aminonaphthol and related structures for the detection of various metal ions and anions. The design of these sensors typically involves the condensation of the amino group with an aldehyde to form a Schiff base, creating a specific binding pocket for the target analyte. researchgate.netnih.govnih.govrsc.org Upon coordination with the analyte, conformational changes or electronic effects can lead to a significant change in the fluorescence properties of the molecule, often resulting in a "turn-on" or "turn-off" response.

For instance, Schiff base derivatives of naphthol have been shown to be highly selective for Zn(II) ions. nih.gov The coordination of the zinc ion with the imine nitrogen and the hydroxyl oxygen atoms can restrict C=N isomerization and enhance the fluorescence intensity. nih.gov Similarly, fluorescent probes derived from 2-aminophenol (B121084) Schiff bases have demonstrated high selectivity and sensitivity for the detection of Al(III) ions. researchgate.netnih.gov The formation of a complex between the probe and the aluminum ion enhances the fluorescence of the system. researchgate.netnih.gov

The following interactive data table summarizes the performance of several fluorescent chemosensors based on naphthol and aminophenol derivatives for the detection of specific analytes.

| Sensor Base | Analyte | Detection Limit | Fluorescence Change | Reference |

| Naphthol Schiff Base | Zn(II) | - | Turn-on | nih.gov |

| Aminophenol Schiff Base | Al(III) | 0.4 µM | Turn-on | researchgate.net |

| Naphthol-triazole | Ga(III) | 0.26 µM | Turn-on | researchgate.net |

| Binaphthol-quinoline Schiff base | Zn(II) | - | Turn-on | ias.ac.in |

This table is based on data from related aminophenol and naphthol derivatives, as direct data for this compound derivatives is limited in the reviewed literature.

Polymer Chemistry and Engineering Applications

The bifunctional nature of 6-amino-2-naphthol derivatives, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for their integration into a variety of polymer systems. These monomers can be incorporated into polymer backbones to impart desirable properties such as thermal stability, fluorescence, and enhanced mechanical performance.

Incorporation of Aminonaphthol Derivatives into Novel Polymer Architectures

The amino and hydroxyl functionalities of 6-amino-2-naphthol serve as reactive handles for polymerization reactions. The amino group can readily participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. researchgate.net Similarly, the hydroxyl group can react with diacids or diacyl chlorides to yield polyesters. The rigid naphthalene unit, when incorporated into the polymer backbone, is expected to enhance the thermal stability and mechanical strength of the resulting material.

One notable application is in the synthesis of polybenzoxazines, a class of high-performance thermosetting resins. researchgate.netmdpi.commdpi.com Benzoxazine (B1645224) monomers are typically synthesized through a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde. mdpi.com By using an aminonaphthol derivative, a benzoxazine monomer with a pendant naphthalene group can be created. Subsequent thermal ring-opening polymerization of this monomer leads to a crosslinked polybenzoxazine network with a high density of aromatic rings, contributing to excellent thermal stability and flame retardancy. mdpi.commdpi.com For example, bio-based polybenzoxazines have been synthesized from renewable resources like curcumin (B1669340) and amino acids, demonstrating the versatility of this approach. mdpi.commorressier.com

Furthermore, the enzymatic synthesis of polyesters represents a green chemistry approach where aminonaphthol derivatives could potentially be used. uni-halle.degoogle.commdpi.com Lipases can catalyze the polycondensation of diacids and diols, and the presence of an amino group on the diol monomer could introduce new functionalities into the polyester (B1180765) chain. google.com

Advanced Polymer Formulations, including Epoxy Resins, utilizing Naphthol Compounds

In the field of polymer formulations, particularly for epoxy resins, naphthol and its derivatives, including aminonaphthols, play a significant role as modifiers and curing agents. scholaris.canih.govpcimag.com The incorporation of the rigid naphthalene structure into the epoxy network can significantly enhance its thermomechanical properties. nih.gov

Amines are widely used as curing agents for epoxy resins, where the active hydrogens of the amine group react with the epoxide rings to form a crosslinked network. scholaris.capcimag.com Aromatic amines, in particular, are known to impart high thermal stability and chemical resistance to the cured epoxy. nih.gov 6-Amino-2-naphthol, possessing an aromatic amine functionality, can act as a curing agent. The reaction of the amino group with the epoxy resin would lead to the incorporation of the naphthol moiety into the polymer network.

The hydroxyl group of the aminonaphthol can also participate in the curing process, either by reacting with epoxide groups at elevated temperatures or by accelerating the amine-epoxy reaction. scholaris.ca This dual reactivity can lead to a denser crosslink network and improved properties. The structure of the amine curing agent has a profound impact on the final properties of the epoxy resin, including its glass transition temperature (Tg), mechanical strength, and toughness. nih.govnih.govresearchgate.net For instance, the use of aromatic amine curing agents generally results in a higher Tg compared to aliphatic amines due to the rigidity of the aromatic rings. nih.gov

Kinetic studies of epoxy-amine curing reactions, often performed using differential scanning calorimetry (DSC), reveal that the reaction mechanism can be complex, often involving autocatalytic effects from the hydroxyl groups generated during the reaction. dntb.gov.uaresearchgate.netatlantis-press.commdpi.commdpi.com The curing kinetics and the final properties of an epoxy resin cured with an aminonaphthol would be influenced by the steric hindrance and electronic effects of the naphthalene ring. Research on epoxy resins cured with various amino acids has shown that a wide range of thermomechanical properties can be achieved by tailoring the structure of the bio-based curing agent. nih.govnih.govuni-bayreuth.de

Biochemical and Molecular Mechanism Research Involving 2 Naphthalenol, 6 Amino , Hydrochloride Analogues

Enzyme Inhibition Studies and Mechanistic Insights

The naphthol moiety is a recurring structural motif in a variety of enzyme inhibitors. Research has focused on elucidating the mechanisms by which these compounds exert their inhibitory effects on several classes of enzymes critical to cellular function and disease progression.

Topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets in cancer therapy. nih.gov Naphthol and its related structures, particularly naphthoquinones, have been investigated as topoisomerase inhibitors. These compounds can interfere with the enzyme's function, leading to DNA damage and cell death in rapidly dividing cancer cells. nih.gov

One study identified a novel naphthoquinone adduct, TU100, which effectively inhibits both topoisomerase I and II. nih.gov Unlike anthracyclines, TU100's mechanism does not involve intercalation into DNA. nih.gov Instead, it is suggested to be a slow-acting inhibitor that targets the enzyme directly, even in the absence of DNA. nih.gov Other research has shown that naphthoquinones with at least one phenolic hydroxyl group are potent inhibitors of topoisomerase I. nih.gov Pyrazole-linked benzothiazole–naphthol derivatives have also been found to efficiently suppress the activity of topoisomerase I, with studies suggesting a high affinity for DNA binding. nih.gov Similarly, certain aminobenzylnaphthols have demonstrated the ability to inhibit topoisomerase I at micromolar concentrations. nih.gov

The general mechanism for topoisomerase inhibitors involves stabilizing the transient enzyme-DNA complex, which prevents the re-ligation of the DNA strand. nih.govbiomedpharmajournal.org This leads to an accumulation of DNA breaks, which can trigger apoptosis. biomedpharmajournal.org

Table 1: Examples of Naphthol Analogues and their Topoisomerase Inhibitory Activity

| Compound Class | Specific Analogue Example | Target Enzyme(s) | Key Mechanistic Finding | Reference(s) |

|---|---|---|---|---|

| Naphthoquinone Adduct | TU100 | Topoisomerase I & II | Prevents relaxation of supercoiled DNA; does not intercalate into DNA. | nih.gov |

| Pyrazole-linked benzothiazole–naphthol | Compounds 4j, 4k, 4l | Topoisomerase I | High affinity for DNA binding. | nih.gov |

| Aminobenzylnaphthols | Compounds 102, 103, 104 | Topoisomerase I | Inhibited activity at 100 μM concentrations. | nih.gov |

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The naphthol scaffold has been utilized to develop inhibitors targeting these enzymes.

One area of focus has been on Src kinase, a non-receptor protein tyrosine kinase that is often upregulated in human cancers and plays a role in cell growth, proliferation, and invasion. nih.govchapman.edu A series of 2-amino-4-aryl-4H-naphthopyran-3-carbonitrile derivatives, synthesized from α or β-naphthol, were evaluated for their Src kinase inhibitory activity. nih.govchapman.edu The unsubstituted 4-phenyl analog (compound 4a) was identified as the most potent in the series. nih.gov Structure-activity relationship studies revealed that substitutions on the phenyl ring could significantly alter inhibitory activity. For instance, 2,3-dichlorophenyl substituted compounds were potent inhibitors, whereas 2,6-dichlorophenyl substitution led to a loss of activity. nih.gov

Another study repurposed a series of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles to screen for c-Myb inhibitory activities. The 4-(3,4,5-trimethoxyphenyl) analogue (compound 1b) was found to be a highly potent inhibitor of c-Myb activity, a transcription factor implicated in tumorigenesis. nih.gov

Table 2: Src Kinase Inhibitory Activity of Selected 4-Aryl-4H-naphthopyran Derivatives

| Compound | Substitution on Phenyl Ring | IC50 (μM) | Reference(s) |

|---|---|---|---|

| 4a | Unsubstituted | 28.1 | nih.govchapman.edu |

| 4d | 2-Chlorophenyl | 34.7 | nih.gov |

| 4j | 3-Chlorophenyl | 41.7 | nih.gov |

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a crucial enzyme in the biosynthesis of potent estrogens, catalyzing the conversion of estrone (B1671321) (E1) to 17β-estradiol (E2). nih.gov Elevated levels of E2 are associated with the development of estrogen-dependent diseases like breast cancer and endometriosis, making 17β-HSD1 an important therapeutic target. nih.govdrugbank.com

Substituted 6-phenyl-2-naphthols have emerged as a class of potent and selective nonsteroidal inhibitors of 17β-HSD1. nih.gov Structure-activity relationship (SAR) studies on these compounds indicated that substituents on the naphthol moiety, particularly at position 1, led to highly active compounds. nih.gov For example, the 1-phenyl substituted compound 32 demonstrated a very high inhibitory activity with an IC50 of 20 nM. nih.gov Further optimization within the hydroxyphenylnaphthol class led to the discovery of compound 15 (a 3-methanesulfonamide derivative), which exhibited an IC50 of 15 nM in a cell-free assay and 71 nM in a cellular assay, along with good selectivity over 17β-HSD2 and the estrogen receptors. drugbank.comepa.gov

The proposed binding mode for these inhibitors suggests that the 6-phenyl moiety mimics the A-ring of the natural steroid substrate. nih.gov This structural mimicry allows the compounds to occupy the active site of the enzyme, thereby blocking its catalytic function.

Cytidine (B196190) deaminase (CDA) is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the deamination of cytidine and deoxycytidine. nih.govpatsnap.com Its expression is often downregulated in cancer cells. nih.govnih.gov This has led to research aimed at developing treatments that specifically target CDA-deficient tumors.

Through high-throughput screening, a naphthol derivative, X55 (8-hydroxy-4-methoxy-1-naphthalene-carboxaldehyde), was identified as a compound that preferentially targets CDA-deficient tumor cells while having no significant effect on non-tumoral cells. nih.govnih.govresearchgate.net Interestingly, the cytotoxic effect of X55 does not appear to depend on the enzymatic activity of CDA itself, as inhibiting CDA activity did not sensitize cells to the compound. nih.gov

Metabolomic profiling revealed that X55 treatment significantly disturbs the metabolome of CDA-deficient cells, exacerbating the deregulation of many metabolites. nih.govnih.gov Notably, X55 treatment further decreased the levels of the oncometabolites fumarate, succinate, and 2-hydroxyglutarate in CDA-depleted cells, suggesting a link between CDA deficiency, mitochondrial function, and the cellular response to X55. nih.govnih.govresearchgate.net Further studies identified that a decrease in MAPT (microtubule-associated protein tau) expression is a reliable predictive marker for tumor cell sensitivity to X55. nih.govresearchgate.net

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, playing a crucial role in the G1/S transition. nih.govmdpi.com Its dysregulation is common in various human cancers, making it an attractive target for cancer therapy. mdpi.comnih.gov

A novel class of 3,5,6-trisubstituted naphthostyril analogues has been designed and shown to be potent CDK2 inhibitors. nih.gov Modifications to the side-chain that provide additional hydrogen bonding capability were particularly effective. nih.gov These compounds were demonstrated to inhibit tumor cell proliferation and block cell-cycle progression in the G1-S and G2-M phases. The mechanism of action was confirmed by an X-ray crystal structure of a derivative bound to CDK2. nih.gov

In silico investigations of aminobenzylnaphthols (Betti bases) derived from 2-naphthol (B1666908) have also suggested that their anticancer activity can be attributed, in part, to the inhibition of CDK2. nih.govresearchgate.net Furthermore, studies on synthetic flavones identified 3'-nitroflavone and 3',5'-dimethoxyflavone (B1248621) as having CDK2/cyclin A2 inhibitory activities in the micromolar range. imrpress.com The development of CDK2 inhibitors has historically been challenged by the need for selectivity over other CDK isoforms to avoid toxicity. nih.gov

The metabolic activation of carcinogenic N-hydroxyarylamines is a critical step in chemical carcinogenesis. One pathway involves O-acetylation by cytosolic N-acetyltransferases, which is dependent on acetyl-coenzyme A (acetyl-CoA). nih.govnih.gov This process converts N-hydroxyarylamines into reactive esters that can bind to DNA and initiate tumor formation.

Phenolic compounds, including naphthol derivatives, have been investigated as inhibitors of this activation pathway. Specifically, 1-nitro-2-naphthol (B1581586) was found to be a potent inhibitor of the enzymatic acetyl-CoA dependent activation of several N-hydroxyarylamines, including N-hydroxy-2-aminofluorene (N-OH-AF). nih.gov In studies using hamster liver cytosol, 1-nitro-2-naphthol and pentachlorophenol (B1679276) (PCP) demonstrated significant inhibitory effects. nih.gov Kinetic studies suggested that the inhibition by PCP was competitive with respect to the N-hydroxyarylamine substrate and non-competitive with acetyl-CoA. nih.gov These inhibitors also affected N-acetylation and N,O-acetyltransfer reactions, although at slightly higher concentrations. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-nitro-2-naphthol |

| 17β-estradiol |

| 2-hydroxyglutarate |

| 2-Naphthalenol, 6-amino-, hydrochloride |

| 3'-nitroflavone |

| 3',5'-dimethoxyflavone |

| 3-methanesulfonamide 15 |

| 4-(3,4,5-trimethoxyphenyl) analogue 1b |

| Alkannin |

| Camptothecin |

| Deoxycytidine |

| Deoxyuridine |

| Estrone |

| Etoposide |

| Fumarate |

| N-hydroxy-2-aminofluorene (N-OH-AF) |

| Pentachlorophenol (PCP) |

| Shikonin |

| Succinate |

| Tetrahydrouridine (THU) |

| TU100 |

| Uridine |

Interaction with Biomacromolecules

Research into the analogues of this compound has revealed significant interactions with key biological macromolecules, particularly DNA and various enzymes. These interactions are fundamental to their observed biological activities.

Analogues of this compound, particularly those with complex heterocyclic substitutions, have been investigated for their ability to interact with DNA. Spectroscopic and enzymatic studies have elucidated the nature of these interactions.

For instance, a series of novel pyrazole-linked benzothiazole–naphthol derivatives has demonstrated a high affinity for binding to DNA. nih.gov Spectroscopic methods, including UV-visible, fluorescence, and circular dichroism, were employed to confirm this binding activity. nih.gov These studies suggested that the compounds intercalate into the DNA structure. Furthermore, these derivatives were found to be effective inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair, indicating that their biological effects are mediated, at least in part, by disrupting essential DNA processes. nih.gov

In another study, naphthol-naphthalimide conjugates were synthesized and their noncovalent binding to calf thymus DNA (ct-DNA) was explored. mdpi.com Techniques such as UV-Vis and fluorescence titrations, along with circular dichroism experiments, were used to characterize these interactions. mdpi.com

Table 1: DNA Interaction Profile of Naphthol Derivatives

| Compound Class | Interaction Type | Target | Method of Study | Associated Activity |

| Pyrazole-linked benzothiazole–naphthol derivatives | High-affinity binding | DNA | UV-visible, fluorescence, circular dichroism spectroscopy | Topoisomerase I inhibition |

| Naphthol-naphthalimide conjugates | Noncovalent binding | Calf Thymus DNA (ct-DNA) | UV-Vis titration, fluorescence titration, circular dichroism | Photochemical reactivity |

The interactions of naphthol derivatives extend beyond DNA to other crucial biomacromolecules, such as enzymes. A series of 1-naphthol (B170400) derivatives bearing various substituents (F, Cl, Br, OMe) were synthesized and evaluated for their inhibitory effects on key enzymes. nih.gov

These compounds were identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. nih.gov The inhibition constants (Ki) for these interactions were determined to be in the micromolar and sub-micromolar range, highlighting the strong affinity of these derivatives for the enzyme targets. nih.gov

Table 2: Enzyme Inhibition by 1-Naphthol Derivatives

| Enzyme Target | Range of Inhibition Constants (Ki) |

| Human Carbonic Anhydrase I (hCA I) | 0.034 ± 0.54 to 0.724 ± 0.18 µM |

| Human Carbonic Anhydrase II (hCA II) | 0.172 ± 0.02 to 0.562 ± 0.21 µM |

| Acetylcholinesterase (AChE) | 0.096 ± 0.01 to 0.177 ± 0.02 µM |

Cellular and Molecular Pathway Investigations (excluding clinical data)